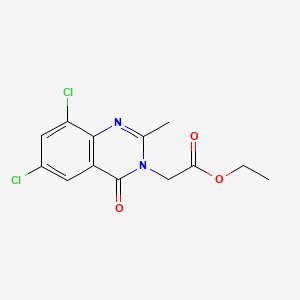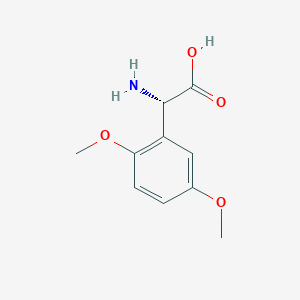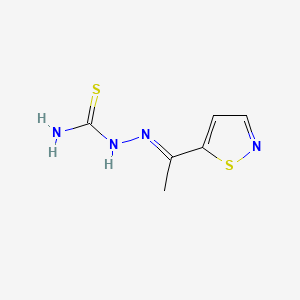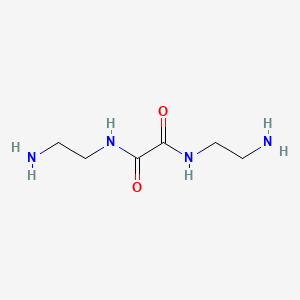
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II): is a coordination compound featuring palladium as the central metal ion
Méthodes De Préparation
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2-oxo-2H-1-benzopyran-3-ylammine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form complexes with other molecules or ions, expanding its coordination sphere.
Common reagents used in these reactions include halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicinal Chemistry:
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can lead to the disruption of biological processes, making it a potential candidate for therapeutic applications. The specific pathways and molecular targets depend on the context of its use .
Comparaison Avec Des Composés Similaires
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) can be compared with similar compounds such as:
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II): Similar in structure but with platinum as the central metal ion, offering different reactivity and applications.
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)diiodopalladium(II):
The uniqueness of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) lies in its specific coordination environment and the reactivity of the palladium center, which can be fine-tuned for various applications.
Propriétés
Numéro CAS |
76295-00-6 |
|---|---|
Formule moléculaire |
C18H14Cl2N2O4Pd |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
3-aminochromen-2-one;palladium(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
WYORXGXNXZEYNN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)


![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)






